![molecular formula C12H13N3O2S B5553452 N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B5553452.png)
N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea
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Description
N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea is a derivative of urea compounds known for their diverse biological activities. These compounds are characterized by the presence of a urea moiety and have been studied extensively for their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds similar to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea typically involves the reaction of isocyanates with amines. For example, Mustafa, Perveen, and Khan (2014) synthesized similar derivatives by reacting ortho-, meta-, and para-tolyl isocyanate with primary and secondary amines. The synthesis process is characterized by its simplicity and versatility, allowing for the creation of a wide range of derivatives (Mustafa, Perveen, & Khan, 2014).
Scientific Research Applications
Enzyme Inhibition and Anticancer Potential
One significant study demonstrates the synthesis of several urea derivatives, including N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, and their evaluation in enzyme inhibition assays and cancer cell line effectiveness. These compounds showed variable inhibition rates against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Notably, certain derivatives exhibited promising in vitro anticancer activity, suggesting potential therapeutic applications in oncology (Mustafa, Perveen, & Khan, 2014).
Directed Lithiation and Synthetic Applications
Another aspect of research on urea compounds involves directed lithiation, a critical step in organic synthesis for introducing functional groups into molecules. Research on related urea compounds has shown that directed lithiation can lead to high yields of substituted products, offering a pathway to diverse chemical structures with potential biological activities (Smith, El‐Hiti, & Alshammari, 2013).
Cytokinin-Like Activity and Plant Growth Regulation
Urea derivatives have also been studied for their cytokinin-like activity, which affects plant growth and development. Certain urea compounds, including closely related structures to N-(3-methoxyphenyl)-N'-(4-methyl-1,3-thiazol-2-yl)urea, have been found to regulate cell division and differentiation in plants, potentially serving as tools for agricultural biotechnology to enhance crop yields and quality (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-8-7-18-12(13-8)15-11(16)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPMKDLFSIUJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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